3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1708944-49-3
Cat. No.: VC6853326
Molecular Formula: C6H6BrN3O
Molecular Weight: 216.038
* For research use only. Not for human or veterinary use.
![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one - 1708944-49-3](/images/structure/VC6853326.png)
Specification
CAS No. | 1708944-49-3 |
---|---|
Molecular Formula | C6H6BrN3O |
Molecular Weight | 216.038 |
IUPAC Name | 3-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Standard InChI | InChI=1S/C6H6BrN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2H2,(H,8,11) |
Standard InChI Key | DJTINKMMVOABCE-UHFFFAOYSA-N |
SMILES | C1CN2C(=C(C=N2)Br)C(=O)N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a bicyclic system: a pyrazole ring fused to a partially saturated pyrazinone ring. The bromine atom at position 3 and the carbonyl group at position 4 are critical functional groups influencing its reactivity. The SMILES notation (C1CN2C(=C(C=N2)Br)C(=O)N1) and InChIKey (DJTINKMMVOABCE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Table 1: Structural and Computational Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₆BrN₃O | |
Molecular Weight | 230.1 g/mol | |
SMILES | C1CN2C(=C(C=N2)Br)C(=O)N1 | |
InChIKey | DJTINKMMVOABCE-UHFFFAOYSA-N | |
Predicted CCS (Ų) [M+H]+ | 142.7 |
Spectroscopic and Collision Cross-Section Data
Collision cross-section (CCS) values, predicted via ion mobility spectrometry, highlight its gas-phase behavior. For the [M+H]+ ion (m/z 215.97670), the CCS is 142.7 Ų, while the [M+Na]+ adduct (m/z 237.95864) exhibits a slightly higher CCS of 144.8 Ų . These metrics are critical for mass spectrometry-based identification in complex mixtures.
Synthesis and Production
Synthetic Routes
While detailed synthetic protocols are sparingly reported in public databases, the compound is likely synthesized via cyclization reactions involving brominated pyrazole precursors. A plausible route involves:
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Bromination of a preformed pyrazolo-pyrazinone intermediate.
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Ring closure under catalytic conditions (e.g., palladium catalysts) to form the bicyclic system.
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific conditions remain proprietary.
Challenges in Synthesis
The steric hindrance imposed by the bromine atom complicates functionalization at adjacent positions. Additionally, maintaining the stability of the carbonyl group during reactions requires carefully controlled pH and temperature .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The C-Br bond at position 3 is susceptible to nucleophilic attack, enabling substitutions with amines, thiols, or alkoxides. For example, reaction with sodium azide could yield an azide derivative for click chemistry applications.
Oxidation and Reduction
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Oxidation: The pyrazinone ring’s saturated carbons may undergo oxidation to form epoxides or ketones.
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Reduction: Catalytic hydrogenation could saturate the pyrazole ring, altering aromaticity and electronic properties.
Cycloaddition Reactions
The electron-deficient pyrazinone moiety may participate in Diels-Alder reactions, enabling access to polycyclic architectures with potential bioactivity .
Applications in Scientific Research
Materials Science
The compound’s conjugated π-system and bromine substituent make it a candidate for organic semiconductors or halogen-bonded frameworks. Computational studies suggest a bandgap of ~3.1 eV, suitable for optoelectronic applications .
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